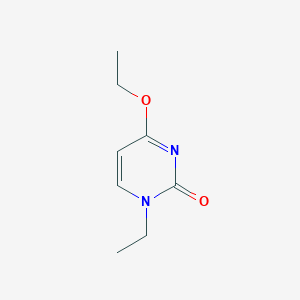
4-ethoxy-1-ethyl-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-1-ethyl-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-1-ethyl-2(1H)-pyrimidinone typically involves the condensation of ethyl acetoacetate with urea or its derivatives under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the pyrimidinone ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-1-ethyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ethoxy or ethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Dihydropyrimidinones.
Substitution: Substituted pyrimidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-ethoxy-1-ethyl-2(1H)-pyrimidinone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-2(1H)-pyrimidinone: Lacks the ethyl group, which may affect its reactivity and biological activity.
1-ethyl-2(1H)-pyrimidinone: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.
4-methoxy-1-ethyl-2(1H)-pyrimidinone: Similar structure but with a methoxy group instead of an ethoxy group, which may alter its chemical properties.
Uniqueness
4-ethoxy-1-ethyl-2(1H)-pyrimidinone is unique due to the presence of both ethoxy and ethyl groups, which may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-ethoxy-1-ethylpyrimidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-5-7(12-4-2)9-8(10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
QPQWVHXVXYEPKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=NC1=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















